molecular formula C14H15F3N4O3 B11565250 N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide

N-(1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl)nicotinamide

Cat. No.: B11565250
M. Wt: 344.29 g/mol
InChI Key: BTFMFWLYKAVMKO-UHFFFAOYSA-N
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Description

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound that features an imidazolidinone ring substituted with a trifluoromethyl group and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Pyridine Carboxamide: The final step involves coupling the imidazolidinone intermediate with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Industrial Chemistry: The compound can be used as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide
  • N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide

Uniqueness

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the pyridine carboxamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C14H15F3N4O3

Molecular Weight

344.29 g/mol

IUPAC Name

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C14H15F3N4O3/c1-2-3-7-21-11(23)13(14(15,16)17,20-12(21)24)19-10(22)9-5-4-6-18-8-9/h4-6,8H,2-3,7H2,1H3,(H,19,22)(H,20,24)

InChI Key

BTFMFWLYKAVMKO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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